2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
. This compound is characterized by its unique chemical structure, which includes a chlorothiophene ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl ring. It has a molecular formula of C13H9ClF3NO3S2 and a molecular weight of 383.78 g/mol.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3S2/c14-10-5-6-12(22-10)23(20,21)7-11(19)18-9-4-2-1-3-8(9)13(15,16)17/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIUXMGZIUNWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like CCT018159 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxyphenyl)acetamide
- 5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1021079-42-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.8 g/mol. The structure includes a thiophene ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl moiety. These features contribute to its unique biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClF₃NO₃S₂ |
| Molecular Weight | 383.8 g/mol |
| CAS Number | 1021079-42-4 |
Research indicates that compounds containing sulfonamide and trifluoromethyl groups often exhibit significant biological activity due to their ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased efficacy in vivo .
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of similar compounds revealed that the incorporation of trifluoromethyl groups is crucial for enhancing activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The compound's structural analogs demonstrated varying degrees of efficacy, suggesting that modifications in the thiophene or phenyl rings could optimize therapeutic outcomes.
Insecticidal and Fungicidal Activity
Recent investigations into related thienylpyridyl derivatives have shown promising insecticidal activity against pests such as Mythimna separata and Plutella xylostella. At a concentration of 200 mg/L, these compounds exhibited lethality rates up to 100%, indicating potential applications in agricultural pest control . Similarly, fungicidal tests against various fungal pathogens demonstrated inhibition rates comparable to established fungicides, suggesting that this compound may also possess fungicidal properties.
Case Study 1: Anticonvulsant Screening
In a controlled study, several derivatives were tested for their anticonvulsant effects using MES and PTZ models. The results indicated that compounds with similar structural features to this compound showed significant protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg . Notably, the introduction of fluorinated groups was linked to enhanced activity.
Case Study 2: Agricultural Applications
A series of thienylpyridyl derivatives were synthesized and tested for their insecticidal properties. The results indicated high lethality rates against target pests, suggesting that compounds like this compound could be developed into effective agrochemicals .
Q & A
Q. What are the optimal synthetic routes for 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential acylation and sulfonation steps. For example:
Acylation : React 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base .
Sulfonation : Introduce the 5-chlorothiophene-2-sulfonyl group via nucleophilic substitution under reflux in acetonitrile, catalyzed by Pd(PPh₃)₄. Reaction time (12–24 hours) and temperature (80–100°C) are critical to minimize byproducts like desulfonated intermediates .
- Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the sulfonyl and trifluoromethyl groups. For example:
- A singlet at δ 3.8–4.2 ppm (CH₂ in acetamide) .
- Sulfonyl group resonance at δ 125–130 ppm in 13C NMR .
- FT-IR : Validate sulfonyl (SO₂) stretching vibrations at 1150–1350 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., variable IC₅₀ values) across studies?
- Methodological Answer : Discrepancies often arise from differences in:
- Assay Conditions :
- pH sensitivity of the sulfonyl group may alter binding affinity .
- Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Cellular Models :
- Compare activity in isogenic cell lines (e.g., wild-type vs. mutant p53) to isolate target effects .
- Statistical Validation :
- Perform dose-response curves in triplicate with orthogonal assays (e.g., fluorescence-based vs. luminescence) .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfonyl-thiophene moiety .
- Simulate transition states for sulfonation steps (e.g., activation energy barriers) .
- Molecular Dynamics (MD) :
- Model solvation effects in polar aprotic solvents (e.g., DMF vs. THF) to optimize reaction kinetics .
- Machine Learning :
- Train models on PubChem data to predict side reactions (e.g., trifluoromethyl group hydrolysis) .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in sulfonation steps)?
- Methodological Answer :
- Flow Chemistry :
- Continuous flow reactors improve heat/mass transfer during exothermic sulfonation, reducing side products .
- Catalyst Optimization :
- Replace Pd(PPh₃)₄ with heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
- In Situ Monitoring :
- Use inline FT-IR or Raman spectroscopy to track sulfonyl intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
